molecular formula C12H12F3NO3 B1460579 ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 2204912-81-0

ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B1460579
CAS No.: 2204912-81-0
M. Wt: 275.22 g/mol
InChI Key: DDSIUQPRCXWTJL-UHFFFAOYSA-N
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Description

The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Synthesis Analysis

Trifluoromethyl-containing compounds are an important subgroup of fluorinated compounds . The synthesis of these compounds often involves various methods, including condensation reactions and reactions with trifluoroacetic anhydride .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .


Chemical Reactions Analysis

Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .


Physical and Chemical Properties Analysis

The trifluoromethyl group has unique physicochemical properties that contribute to the biological activities of trifluoromethyl derivatives .

Scientific Research Applications

Antimicrobial and Antifungal Scaffold

Ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, as part of the benzoxazinoid family, has been investigated for its potential as an antimicrobial scaffold. Benzoxazinoids, which include benzoxazinones and benzoxazolinones, are specialized metabolites produced by certain plants and have demonstrated roles in plant defense against microbiological threats. The antimicrobial activity of these compounds is influenced by their structural subclasses. Synthetic derivatives of the 1,4-benzoxazin-3-one backbone, similar in structure to this compound, have shown potent antimicrobial properties against pathogenic fungi and bacteria, suggesting potential for the development of new antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).

Scaffold for Synthetic Chemistry

The structural versatility of this compound makes it a valuable scaffold in synthetic chemistry. It has been used to synthesize a wide range of compounds, including those with potential biological activities. Research has explored its utilization in creating benzimidazoles, quinoxalines, and benzo[diazepines, showcasing its broad applicability in medicinal chemistry and the synthesis of biologically active compounds (Ibrahim, 2011).

Medicinal Chemistry Applications

The compound and its derivatives have been highlighted for their considerable pharmacological actions. As part of the benzoxazine family, it has been utilized as a skeleton for designing biologically active compounds, exhibiting a range of pharmacological activities such as antimicrobial, antimycobacterial, anti-diabetic, antihypolipidemic, and antidepressant effects. This underscores its potential as a tool for chemists in the development of new therapeutics (Siddiquia, Alama, & Ahsan, 2010).

Biocompatible Material Development

Furthermore, research into hyaluronan esters, including benzyl and ethyl esters, suggests that derivatives of this compound could offer promising materials for various clinical applications. The chemical modification of hyaluronan through partial or total esterification with structures akin to this compound could yield materials with diverse biological properties, suitable for a range of medical and biotechnological applications (Campoccia et al., 1998).

Future Directions

The trifluoromethyl group is expected to have many novel applications in the future due to its unique properties . It is currently being targeted for applications in next-generation Li-ion battery electrolytes .

Properties

IUPAC Name

ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c1-2-18-11(17)10-6-16-8-4-3-7(12(13,14)15)5-9(8)19-10/h3-5,10,16H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSIUQPRCXWTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=C(O1)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 2
ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 3
ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 4
ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 5
ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 6
ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

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